4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
4-Ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a furan-2-carbonyl group at the 1-position and a 4-ethoxybenzenesulfonamide moiety at the 6-position. Its molecular formula is C22H21N3O5S (calculated molecular weight: 439.48 g/mol). The compound’s design integrates structural motifs associated with bioactive molecules, such as sulfonamides (known for enzyme inhibition) and tetrahydroquinolines (common in kinase or receptor modulation).
Synthesis likely follows methodologies analogous to related compounds (e.g., sulfonylation of tetrahydroquinoline intermediates, as described in for a brominated analog). Characterization would involve nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm purity and connectivity, consistent with protocols for structurally similar acetamide derivatives.
Properties
IUPAC Name |
4-ethoxy-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-2-28-18-8-10-19(11-9-18)30(26,27)23-17-7-12-20-16(15-17)5-3-13-24(20)22(25)21-6-4-14-29-21/h4,6-12,14-15,23H,2-3,5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKFCXMNXGHCMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the furan-2-carbonyl group: This step often involves acylation reactions using furan-2-carbonyl chloride and a suitable base.
Attachment of the benzene sulfonamide group: This can be done through sulfonamide formation reactions, where the amine group of the tetrahydroquinoline reacts with a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring and sulfonamide group are often involved in key interactions with the target molecules, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Sulfonamide vs. Acetamide Substituents: The target compound’s 4-ethoxybenzenesulfonamide group distinguishes it from acetamide analogs (e.g., 4-methoxy or 4-chlorophenylacetamides).
Synthetic Yields: While direct data for the target compound’s synthesis is unavailable, similar tetrahydroquinoline derivatives report yields of 60–73%, suggesting comparable efficiency for multi-step routes.
Crystallographic and Conformational Insights
highlights the structural flexibility of tetrahydroquinoline derivatives, where substituents like isoxazole or nitro groups induce significant torsion angles (e.g., 47.0–56.4° for isoxazole-phenyl interactions).
Research Implications and Gaps
- Biological Activity: No direct data on the target compound’s activity is provided in the evidence. However, analogs with sulfonamide or acetamide groups have been screened for enzyme inhibition (e.g., NOS in ), suggesting plausible avenues for testing.
- Synthetic Optimization : and provide scalable methodologies (e.g., sulfonylation, coupling reactions) applicable to the target’s synthesis, though yields and purity metrics require empirical validation.
Biological Activity
4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and related pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a sulfonamide group, a furan moiety, and a tetrahydroquinoline derivative. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacteria and fungi. Table 1 summarizes the antimicrobial efficacy of related sulfonamides.
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 64 µg/mL |
Cardiovascular Effects
Research indicates that certain sulfonamide derivatives can influence cardiovascular parameters. For example, studies involving isolated rat heart models demonstrated that some benzene sulfonamides could alter perfusion pressure and coronary resistance. The results suggest that these compounds may interact with calcium channels to mediate their effects on cardiovascular function .
The mechanisms through which this compound exerts its biological activity are still under investigation. However, several hypotheses include:
- Calcium Channel Inhibition : Similar compounds have shown potential in inhibiting calcium channels, which may lead to decreased perfusion pressure in cardiac tissues .
- Enzyme Inhibition : Some studies have highlighted the ability of sulfonamides to inhibit carbonic anhydrase isoforms, which are crucial in various physiological processes .
Case Studies and Research Findings
A notable study evaluated the pharmacokinetics and biological activity of various sulfonamide derivatives. The findings indicated that structural modifications significantly impacted their efficacy against specific biological targets. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
